molecular formula C20H28N4O B2438156 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798625-20-3

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2438156
CAS No.: 1798625-20-3
M. Wt: 340.471
InChI Key: AXCUQNJVBMWDAS-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a unique structure combining adamantane, pyridine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative, followed by the introduction of the pyrrolidine and pyridine groups. Common synthetic routes include:

    Adamantane Derivative Preparation: Adamantane is functionalized to introduce reactive groups such as halides or hydroxyl groups.

    Pyrrolidine Introduction: The functionalized adamantane is reacted with a pyrrolidine derivative under conditions that promote nucleophilic substitution or addition.

    Pyridine Introduction: The final step involves coupling the intermediate with a pyridine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the pyridine and pyrrolidine groups can facilitate specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane core but lacks the pyridine and pyrrolidine groups.

    Pyridine-3-carboxamide: Contains the pyridine ring but lacks the adamantane and pyrrolidine moieties.

    3-Pyrrolidinylurea: Features the pyrrolidine and urea groups but lacks the adamantane and pyridine components.

Uniqueness

1-((3s,5s,7s)-Adamantan-1-yl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of structural elements, which confer distinct physicochemical properties and potential biological activities. The presence of the adamantane moiety provides rigidity and stability, while the pyridine and pyrrolidine groups offer opportunities for specific interactions with biological targets.

Properties

IUPAC Name

1-(1-adamantyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c25-19(22-17-4-6-24(13-17)18-3-1-2-5-21-18)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-3,5,14-17H,4,6-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCUQNJVBMWDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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